
Z-L-Pyroglutamic acid dicyclohexylammonium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Z-L-Pyroglutamic acid dicyclohexylammonium salt is a biochemical compound used in proteomics research . It has a molecular formula of C13H13NO5⋅C12H23N and a molecular weight of 444.57 . The compound appears as a white powder .
Molecular Structure Analysis
The IUPAC name for this compound is (2S)-1-[(benzyloxy)carbonyl]-5-oxo-2-pyrrolidinecarboxylic acid compound with N-cyclohexylcyclohexanamine (1:1) . The InChI code for the compound is 1S/C13H13NO5.C12H23N/c15-11-7-6-10(12(16)17)14(11)13(18)19-8-9-4-2-1-3-5-9;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-5,10H,6-8H2,(H,16,17);11-13H,1-10H2/t10-;/m0./s1 .Physical And Chemical Properties Analysis
This compound has a melting point range of 198-204°C . It should be stored at temperatures between 0-8°C . The compound is sold as a white powder .Wissenschaftliche Forschungsanwendungen
Z-L-Pyroglutamic acid dicyclohexylammonium salt has been studied for its potential applications in scientific research due to its ability to act as a chiral selector. Chiral selectors are compounds that can be used to separate enantiomers, which are molecules that are mirror images of each other. This compound has been used in the laboratory to separate enantiomers of various compounds, such as amino acids, peptides, and drugs. Additionally, this compound has been studied for its potential applications in drug development, as it can be used to separate active ingredients from inactive ingredients.
Wirkmechanismus
The mechanism of action of Z-L-Pyroglutamic acid dicyclohexylammonium salt is not well understood. However, it is believed that the compound binds to the chiral center of the molecule that is being separated, which allows for the separation of the enantiomers. Additionally, it is believed that this compound may form hydrogen bonds with the molecule that is being separated, which further facilitates the separation of the enantiomers.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it has been shown to have some effects on the body. In animal studies, this compound has been shown to reduce inflammation and improve blood glucose levels. Additionally, it has been shown to reduce the production of reactive oxygen species, which are compounds that can cause oxidative stress and damage to cells.
Vorteile Und Einschränkungen Für Laborexperimente
The use of Z-L-Pyroglutamic acid dicyclohexylammonium salt has several advantages for laboratory experiments. Firstly, it is relatively inexpensive and easy to obtain. Additionally, it is relatively easy to use and can be used to separate enantiomers quickly and efficiently. However, there are some limitations to the use of this compound in laboratory experiments. Firstly, the compound is not very soluble in water, which can limit its effectiveness in some applications. Additionally, the compound may not be effective in separating certain types of enantiomers.
Zukünftige Richtungen
There are several potential future directions for the use of Z-L-Pyroglutamic acid dicyclohexylammonium salt. Firstly, further research is needed to better understand the mechanism of action of the compound and its biochemical and physiological effects. Additionally, further research is needed to explore the potential applications of this compound in drug development. Additionally, further research is needed to explore the potential of this compound as a chiral selector for other types of enantiomers. Finally, further research is needed to explore the potential of this compound as a therapeutic agent.
Synthesemethoden
The synthesis of Z-L-Pyroglutamic acid dicyclohexylammonium salt can be achieved through a two-step process. The first step involves the conversion of pyroglutamic acid to its N-benzyloxycarbonyl derivative. This is accomplished by reacting pyroglutamic acid with N-benzyloxycarbonyl chloride in the presence of a base, such as sodium hydroxide. The second step involves the conversion of the N-benzyloxycarbonyl derivative to the desired this compound salt. This is accomplished by reacting the N-benzyloxycarbonyl derivative with dicyclohexylammonium chloride in the presence of a base, such as sodium hydroxide.
Safety and Hazards
Eigenschaften
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-5-oxo-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO5.C12H23N/c15-11-7-6-10(12(16)17)14(11)13(18)19-8-9-4-2-1-3-5-9;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-5,10H,6-8H2,(H,16,17);11-13H,1-10H2/t10-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZBYZSRZSLSPSI-PPHPATTJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2CCCCC2.C1CC(=O)N(C1C(=O)O)C(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)NC2CCCCC2.C1CC(=O)N([C@@H]1C(=O)O)C(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


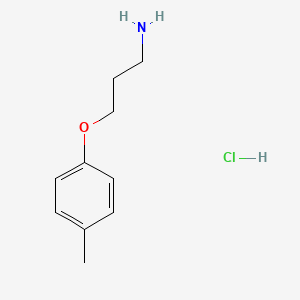

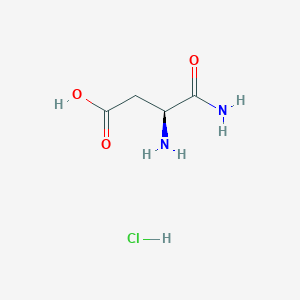
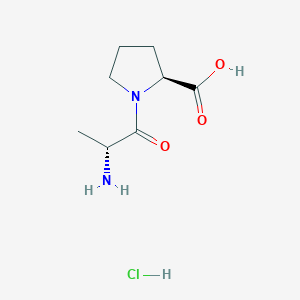
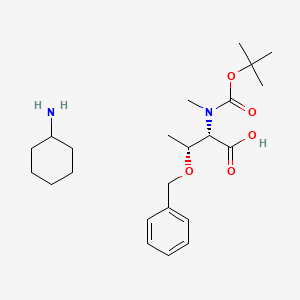
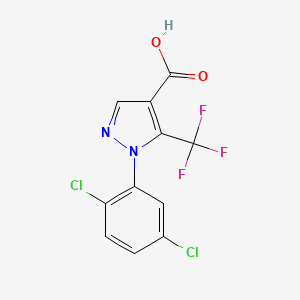
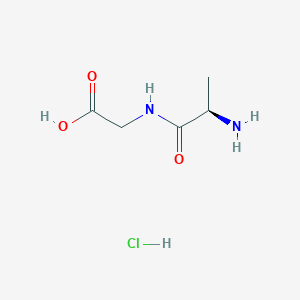

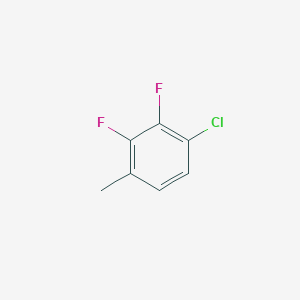



![Dimethyl 2-[2-chloro-6-fluoro-4-(trifluoromethyl)phenyl]malonate](/img/structure/B6330374.png)